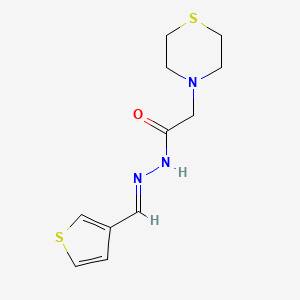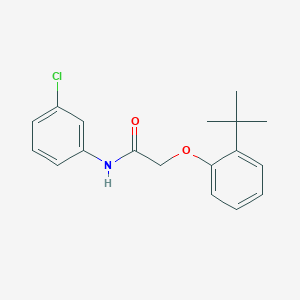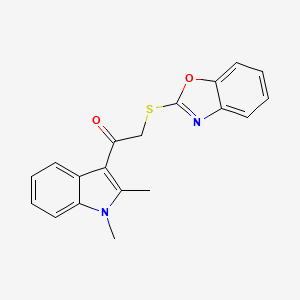
N,N-diisobutyl-6-methyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives, including N,N-diisobutyl-6-methyl-4-quinazolinamine, involves various chemical pathways. These compounds can be synthesized from 2-aminobenzylamines with benzylamines under transition metal-free conditions, highlighting a green and sustainable protocol (Tiwari & Bhanage, 2016).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing a benzene ring fused to a pyrimidine ring. Detailed structural analysis can be derived from crystallography and spectroscopic data, providing insights into the compound's molecular geometry and electron distribution (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolines, including N,N-diisobutyl-6-methyl-4-quinazolinamine, undergo various chemical reactions, reflecting their reactivity. These reactions include transformations through nucleophilic and electrophilic substitutions, which are fundamental for modifying their chemical properties for specific applications (Costa et al., 2004).
Physical Properties Analysis
The physical properties of quinazolines, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined by the compound's molecular structure and can be studied using various analytical techniques (Gakhar et al., 1982).
Aplicaciones Científicas De Investigación
Antitumor and Antimalarial Properties
A study discussed the synthesis of 6-[(arylamino)methyl]-2,4-quinazolinediamines, which include N,N-diisobutyl-6-methyl-4-quinazolinamine, and their potent antimalarial, antibacterial, and antitumor activities. Specifically, trimetrexate, a related compound, showed a broad spectrum of antitumor effects and underwent preclinical evaluation for cancer treatment (Elslager, Johnson, & Werbel, 1983).
Antibacterial Activity
Research on N2,N4-disubstituted quinazoline-2,4-diamines revealed their potential as antibacterial agents against multidrug-resistant Staphylococcus aureus. These compounds, which include the structure of N,N-diisobutyl-6-methyl-4-quinazolinamine, exhibited low toxicity and effective in vivo activity, indicating their potential for developing new antibacterial treatments (Van Horn et al., 2014).
Anticancer Applications
Quinazoline derivatives, including N,N-diisobutyl-6-methyl-4-quinazolinamine, have been recognized for their anticancer properties. These compounds inhibit various therapeutic protein targets, including EGFR, and have been the subject of several patents for cancer treatment (Ravez et al., 2015).
Inhibition of Nitric Oxide Synthase
N,N-diisobutyl-6-methyl-4-quinazolinamine and related quinazolinamines have been studied for their ability to inhibit inducible nitric oxide synthase (i-NOS). These compounds demonstrated efficacy in animal models of inflammatory diseases, highlighting their potential therapeutic application in inflammation-related conditions (Tinker et al., 2003).
Antileishmanial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines, including structures similar to N,N-diisobutyl-6-methyl-4-quinazolinamine, showed significant antileishmanial activity against Leishmania species. These findings support their potential as a platform for developing new antileishmanial agents (Van Horn et al., 2014).
Biosynthesis and Bioactivity Studies
The discovery of 4-methyl-2-quinazolinamine, a compound related to N,N-diisobutyl-6-methyl-4-quinazolinamine, from Streptomyces of TCM plant origin, was investigated for its antiproliferative bioactivity and unusual biosynthesis (Vollmar et al., 2009).
Synthesis and Applications in Catalysis
2-methyl-Quinazolinap, a new atropisomeric phosphinamine ligand for asymmetric catalysis, was synthesized, offering insights into the applications of quinazoline derivatives in chemical synthesis and catalytic processes (Lacey, McDonnell, & Guiry, 2000).
Antimalarial Drug Lead Development
The synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines, structurally related to N,N-diisobutyl-6-methyl-4-quinazolinamine, were conducted to identify promising antimalarial drug leads, showcasing the compound's potential in treating malaria (Mizukawa et al., 2021).
Propiedades
IUPAC Name |
6-methyl-N,N-bis(2-methylpropyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-12(2)9-20(10-13(3)4)17-15-8-14(5)6-7-16(15)18-11-19-17/h6-8,11-13H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTZVVVJSHQFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N,N-bis(2-methylpropyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)
![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)
![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

